molecular formula C13H18O B13200855 2-[(4-Tert-butylphenyl)methyl]oxirane

2-[(4-Tert-butylphenyl)methyl]oxirane

Cat. No.: B13200855
M. Wt: 190.28 g/mol
InChI Key: DMDXNNDPNUMUMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butylphenyl)methyl]oxirane typically involves the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in large quantities for use as an epoxy reactive diluent in various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the oxirane ring is opened to form more stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the oxirane ring and the tert-butylphenyl group. This combination imparts specific reactivity and stability, making it valuable in various industrial and research applications .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methyl]oxirane

InChI

InChI=1S/C13H18O/c1-13(2,3)11-6-4-10(5-7-11)8-12-9-14-12/h4-7,12H,8-9H2,1-3H3

InChI Key

DMDXNNDPNUMUMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CO2

Origin of Product

United States

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